2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine
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Overview
Description
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine is an organosilicon compound that features a pyridine ring substituted with a triphenylsilyl group attached to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Triphenylsilyl Group: The triphenylsilyl group is introduced via a silylation reaction, where a suitable silylating agent such as triphenylsilyl chloride reacts with the biphenyl compound.
Attachment of the Pyridine Ring: The final step involves the coupling of the silylated biphenyl with a pyridine derivative under appropriate conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or biphenyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the biphenyl or pyridine rings.
Scientific Research Applications
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in coordination chemistry, the compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl: This compound shares the triphenylsilyl and biphenyl moieties but lacks the pyridine ring.
Triphenyl-p-biphenyl-silane: Similar in structure but with different substituents on the biphenyl ring.
Uniqueness
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for coordination with metal ions. This makes it a versatile compound for various applications in materials science and organic electronics.
Properties
CAS No. |
922502-33-8 |
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Molecular Formula |
C35H27NSi |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
triphenyl-[4-(3-pyridin-2-ylphenyl)phenyl]silane |
InChI |
InChI=1S/C35H27NSi/c1-4-15-31(16-5-1)37(32-17-6-2-7-18-32,33-19-8-3-9-20-33)34-24-22-28(23-25-34)29-13-12-14-30(27-29)35-21-10-11-26-36-35/h1-27H |
InChI Key |
BHNONOPFLYUMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC(=CC=C5)C6=CC=CC=N6 |
Origin of Product |
United States |
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